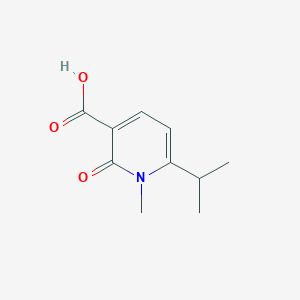
Boc-2,4-Dinitro-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-2,4-Dinitro-D-phenylalanine, also known as (2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a compound with the molecular formula C14H17N3O8 . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-2,4-Dinitro-D-phenylalanine, is typically conducted under either aqueous or anhydrous conditions. This process involves a reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
Boc-2,4-Dinitro-D-phenylalanine contains a total of 42 bonds, including 25 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, and 6 aromatic bonds. It also includes 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 2 aromatic nitro groups, and 1 hydroxyl group .Physical And Chemical Properties Analysis
Boc-2,4-Dinitro-D-phenylalanine has a molecular weight of 355.3 g/mol. It contains a total of 42 atoms, including 17 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, and 8 Oxygen atoms .Applications De Recherche Scientifique
Piezoelectric Biomaterials
Boc-2,4-Dinitro-D-phenylalanine: has been utilized in the development of piezoelectric biomaterials . These materials can convert applied mechanical forces into electrical energy. Large-scale hybrid electrospun arrays containing this compound in the form of nanotubes embedded in biocompatible polymers exhibit strong piezoelectric properties . This application is particularly promising for biomedical devices that can harness mechanical energy from bodily movements or external vibrations.
Bio-Energy Sources
The same piezoelectric properties make Boc-2,4-Dinitro-D-phenylalanine a candidate for bio-energy sources. The dipeptide-polymer electrospun arrays can generate voltage, current, and power density sufficient to power several liquid-crystal display panels . This opens up possibilities for self-powered medical implants and sensors that operate without the need for external power sources.
Quantum Confinement Studies
Optical absorption measurements of Boc-2,4-Dinitro-D-phenylalanine nanotubes show four bands in the spectral region of 240–280 nm, indicating quantum confinement effects due to nanotube formation . This property is significant for the study of quantum dots and other nanostructures with potential applications in quantum computing and advanced electronic devices.
Photoluminescence Emission
The compound has shown a strong blue photoluminescence emission when crystallized inside fiber arrays during the electrospinning process . This characteristic is valuable for the development of optical materials and devices, such as light-emitting diodes (LEDs) and sensors that can detect and measure various physical, chemical, or biological conditions.
Enzyme Inhibition
Fluorinated phenylalanines, including derivatives like Boc-2,4-Dinitro-D-phenylalanine , have been explored for their role as potential enzyme inhibitors . This application is crucial in pharmaceutical research where enzyme inhibition can lead to the development of new drugs for treating diseases.
Therapeutic Agents
The same fluorinated compounds have also been considered for their therapeutic potential . They could be used in the design of novel medications with improved efficacy and reduced side effects, contributing to the advancement of personalized medicine.
Tumor Ecosystem Imaging
Boc-2,4-Dinitro-D-phenylalanine: and its related compounds have applications in topography imaging of tumor ecosystems using PET (Positron Emission Tomography) . This is particularly important for the early detection and treatment of cancers, as well as for monitoring the effectiveness of therapeutic interventions.
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654727 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1212864-47-5 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
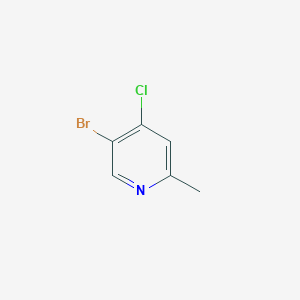
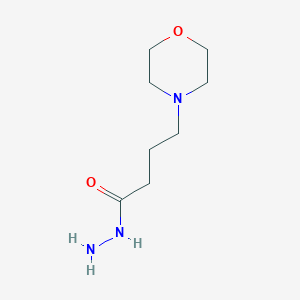
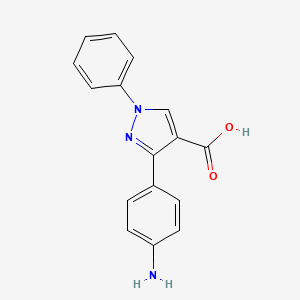
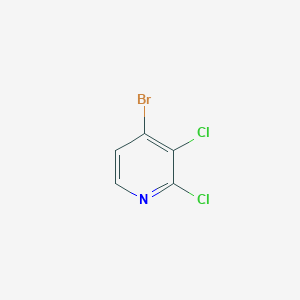
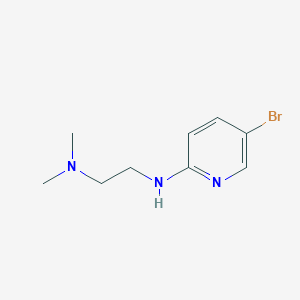
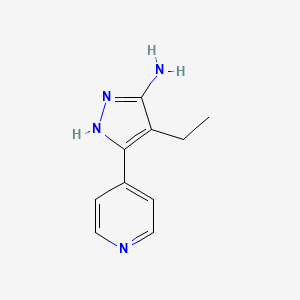
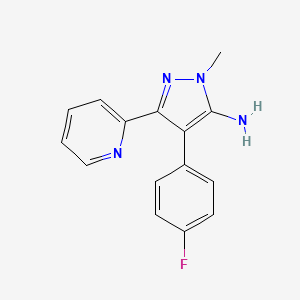
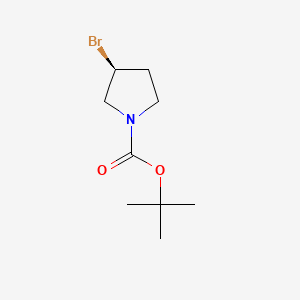

![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)


